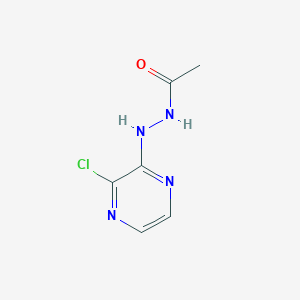

N'-(3-chloropyrazin-2-yl)acetohydrazide

Descripción

N'-(3-Chloropyrazin-2-yl)acetohydrazide is a synthetic acetohydrazide derivative characterized by a pyrazine ring substituted with a chlorine atom at the 3-position. Acetohydrazides are a class of compounds featuring a hydrazide group (-NH-NH₂) linked to an acetyl moiety, often modified with aromatic or heterocyclic substituents to enhance biological activity. While direct studies on N'-(3-chloropyrazin-2-yl)acetohydrazide are absent in the provided literature, structurally analogous compounds demonstrate diverse pharmacological properties, including anti-inflammatory, antimicrobial, and kinase-inhibitory activities .

Propiedades

IUPAC Name |

N'-(3-chloropyrazin-2-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN4O/c1-4(12)10-11-6-5(7)8-2-3-9-6/h2-3H,1H3,(H,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNSPXKKSGSUFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=NC=CN=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-chloropyrazin-2-yl)acetohydrazide typically involves the reaction of 3-chloropyrazine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: While specific industrial production methods for N’-(3-chloropyrazin-2-yl)acetohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure cost-effectiveness and high yield.

Análisis De Reacciones Químicas

Types of Reactions: N’-(3-chloropyrazin-2-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce various substituted pyrazine derivatives.

Aplicaciones Científicas De Investigación

N’-(3-chloropyrazin-2-yl)acetohydrazide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme inhibition and receptor binding.

Mecanismo De Acción

The mechanism of action of N’-(3-chloropyrazin-2-yl)acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target molecule .

Comparación Con Compuestos Similares

Comparison with Similar Acetohydrazide Derivatives

Anti-Inflammatory Activity

Acetohydrazides with chlorinated aryl substituents exhibit notable anti-inflammatory effects. For example:

- N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9d) reduced carrageenan-induced edema by 45% in rats, outperforming diclofenac in potency .

- Compound 4f [(E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N’-(4-chlorobenzylidene)acetohydrazide] suppressed TNF-α production by 55.8% and showed anti-hyperalgesic effects comparable to SB-203580, a p38 MAPK inhibitor .

The position of chlorine (e.g., 4-chlorobenzylidene vs. 3-chloropyrazine) may alter bioavailability and target affinity. Pyrazine rings, being electron-deficient, could enhance interactions with kinases or inflammatory mediators, though this remains speculative without direct data.

Antimicrobial Activity

Chlorine substitution and heterocyclic appendages significantly improve antimicrobial activity:

- 2-(4-((1H-Benzimidazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)-N'-(arylmethylidene)acetohydrazides (e.g., compounds 7, 13, 15, 20) demonstrated moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to ciprofloxacin .

- N'-[Arylidene]-2-(5-Phenyl-1H-tetrazol-1-yl)acetohydrazides (3b, 3c, 3i) showed potent antifungal activity against Candida albicans .

The 3-chloropyrazine group, if present, might enhance membrane permeability or disrupt microbial enzymes, similar to benzimidazole or triazole moieties in the above examples.

Anticancer and Kinase-Inhibitory Activity

While N'-(3-chloropyrazin-2-yl)acetohydrazide itself is unstudied, related compounds highlight structural trends:

- 2-((5-Substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazides (e.g., 4d, 4e, 4h) exhibited selective cytotoxicity against glioma (C6), lung (A549), and colorectal (HT-29) cancer cell lines, with IC₅₀ values <50 µM .

Pyrazine-based acetohydrazides could theoretically target kinases like EGFR or MAPK, but chlorine positioning and ring electronics would dictate efficacy.

Structural and Functional Data Tables

Critical Analysis and Limitations

Structural Variability : The absence of direct data on N'-(3-chloropyrazin-2-yl)acetohydrazide necessitates extrapolation from analogs. Chlorine at the pyrazine 3-position may confer distinct steric effects compared to 4-chlorobenzylidene derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.